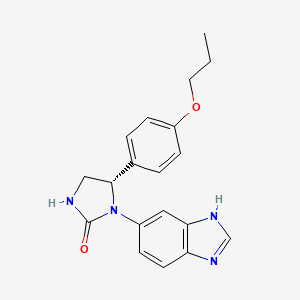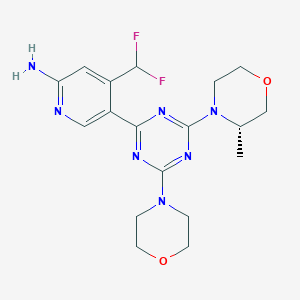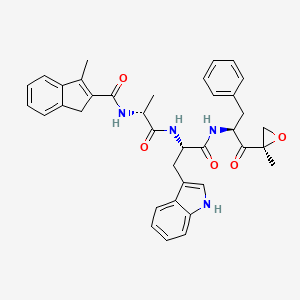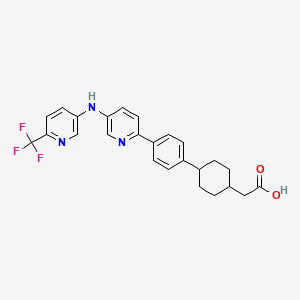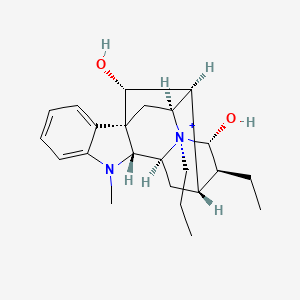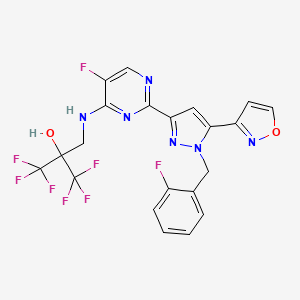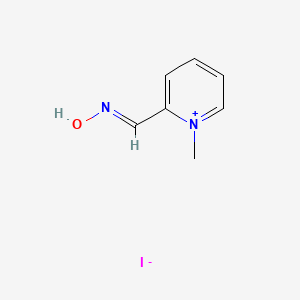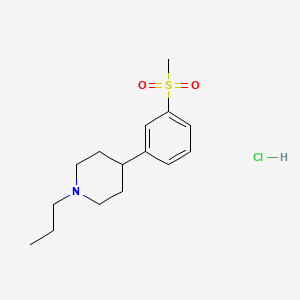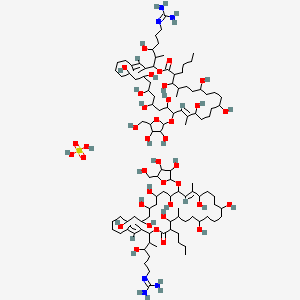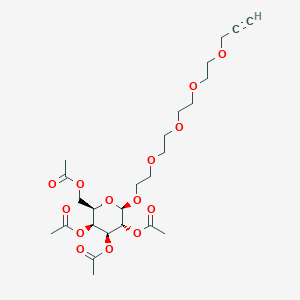
Propargyl-PEG5-tétra-Ac-β-D-galactose
Vue d'ensemble
Description
Propargyl-PEG5-tetra-Ac-beta-D-galactose is a specialized chemical compound used primarily in the field of bioconjugation and click chemistry. It is a crosslinker that contains a propargyl group and beta-D-galactose. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield stable triazole linkages . The presence of beta-D-galactose enhances the solubility of the compound in aqueous media and increases the selectivity of the PEGylation reaction .
Applications De Recherche Scientifique
Chimie Click
Le Propargyl-PEG5-tétra-Ac-β-D-galactose est un agent de réticulation prêt pour la chimie Click {svg_1} {svg_2} {svg_3}. Les groupes propargyles du composé peuvent réagir avec des composés ou des biomolécules porteurs d'azides par le biais de la chimie Click azide-alcyne catalysée par le cuivre {svg_4} {svg_5} {svg_6}. Cette réaction produit des liaisons triazoles stables {svg_7} {svg_8} {svg_9}.
Amélioration de la solubilité
La présence de D-galactose dans le this compound augmente sa solubilité dans les milieux aqueux {svg_10} {svg_11}. Cette propriété est avantageuse dans diverses applications de recherche où la solubilité joue un rôle crucial.
Pégylation sélective
Le this compound peut être utilisé pour la réaction de pégylation sélective {svg_12} {svg_13}. La pégylation est un processus qui consiste à attacher des chaînes de polymères de polyéthylène glycol (PEG) aux molécules, ce qui peut améliorer la sécurité et l'efficacité de nombreux agents thérapeutiques.
Bioconjugaison
Le composé peut être utilisé en bioconjugaison, une stratégie chimique pour former une liaison covalente stable entre deux molécules, dont au moins l'une est une biomolécule {svg_14} {svg_15} {svg_16}. Le groupe propargyle du composé peut réagir avec des biomolécules porteuses d'azides pour former une liaison stable {svg_17} {svg_18} {svg_19}.
Administration de médicaments
Le this compound peut potentiellement être utilisé dans les systèmes d'administration de médicaments {svg_20}. Le processus de pégylation peut améliorer le potentiel thérapeutique des médicaments en améliorant leur stabilité, leur solubilité et leur demi-vie.
Réactif de recherche
Ce composé est souvent utilisé comme réactif de qualité pour la recherche {svg_21}. Il est couramment utilisé dans les laboratoires pour diverses configurations expérimentales.
Mécanisme D'action
Target of Action
Propargyl-PEG5-tetra-Ac-beta-D-galactose is a Click Chemistry-ready crosslinker . Its primary targets are azide-bearing compounds or biomolecules . The propargyl groups in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The interaction between Propargyl-PEG5-tetra-Ac-beta-D-galactose and its targets results in the formation of stable triazole linkages . This is achieved through a copper-catalyzed azide-alkyne Click Chemistry reaction .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG5-tetra-Ac-beta-D-galactose are primarily related to the formation of stable triazole linkages with azide-bearing compounds or biomolecules
Pharmacokinetics
It’s known that the presence of d-galactose in the compound increases its solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
The primary result of the action of Propargyl-PEG5-tetra-Ac-beta-D-galactose is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This allows for the creation of complex structures through Click Chemistry reactions .
Action Environment
The action of Propargyl-PEG5-tetra-Ac-beta-D-galactose can be influenced by environmental factors such as the presence of copper, which is necessary for the catalysis of the azide-alkyne Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that the hydration level of the environment could also influence its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG5-tetra-Ac-beta-D-galactose involves multiple steps. Initially, polyethylene glycol (PEG) is functionalized with a propargyl group. This is followed by the acetylation of beta-D-galactose to form tetra-acetyl-beta-D-galactose. The final step involves the conjugation of the propargyl-PEG and tetra-acetyl-beta-D-galactose under specific reaction conditions to yield Propargyl-PEG5-tetra-Ac-beta-D-galactose .
Industrial Production Methods: Industrial production of Propargyl-PEG5-tetra-Ac-beta-D-galactose typically follows the same synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in reagent grade for research purposes, but it can also be manufactured in GMP-grade for clinical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Propargyl-PEG5-tetra-Ac-beta-D-galactose primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, forming stable triazole linkages .
Common Reagents and Conditions: The common reagents used in the click chemistry reaction with Propargyl-PEG5-tetra-Ac-beta-D-galactose include azide-bearing compounds or biomolecules, copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is typically carried out in an aqueous medium at room temperature .
Major Products Formed: The major product formed from the reaction of Propargyl-PEG5-tetra-Ac-beta-D-galactose with azide-bearing compounds is a stable triazole linkage.
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22+,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPELHTINAWKB-ZLOLNMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



